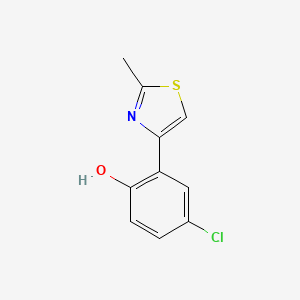

4-Chloro-2-(2-methylthiazol-4-yl)phenol

Description

Contextual Significance of Thiazole (B1198619) Scaffolds in Chemical Biology and Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, and it is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of natural products, including vitamin B1 (thiamine), and is a core component of numerous FDA-approved drugs. The versatility of the thiazole nucleus allows it to serve various roles in drug design, acting as a pharmacophoric element, a bioisostere, or a spacer to orient other functional groups.

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including:

Antimicrobial and Antifungal Activity : Many thiazole-containing compounds have demonstrated potent effects against various bacterial and fungal strains.

Anticancer Activity : The thiazole scaffold is found in several anticancer drugs, such as Dasatinib, and is a popular target for the design of new cytotoxic agents.

Anti-inflammatory Properties : A number of thiazole derivatives have been developed as anti-inflammatory agents.

Antiviral Activity : The antiretroviral drug Ritonavir contains a thiazole ring, highlighting its importance in antiviral drug discovery.

The biological activity of thiazole derivatives is often attributed to the ability of the sulfur and nitrogen atoms to engage in hydrogen bonding and other interactions with biological targets. The aromatic nature of the ring also allows for π-π stacking interactions, further contributing to binding affinity.

Rationale for Investigating Halogenated Phenol-Thiazole Hybrid Structures in Academic Research

The combination of a halogenated phenol (B47542) with a thiazole ring in a single molecule, as seen in 4-Chloro-2-(2-methylthiazol-4-yl)phenol, is a deliberate strategy in medicinal chemistry aimed at creating hybrid compounds with potentially enhanced or novel biological activities.

The phenolic hydroxyl group is a key functional group in many biologically active compounds and can act as a hydrogen bond donor and acceptor. Halogenation of the phenol ring, in this case with chlorine, can significantly alter the compound's physicochemical properties. The introduction of a halogen atom can:

Increase Lipophilicity : This can improve the compound's ability to cross cell membranes.

Modulate Acidity : The electron-withdrawing nature of chlorine can affect the pKa of the phenolic proton.

Introduce a Site for Halogen Bonding : This is a non-covalent interaction that can contribute to binding affinity with biological targets.

Block Metabolic Sites : Halogenation can prevent metabolic degradation at that position, potentially increasing the compound's half-life.

Research into related structures supports the rationale for investigating compounds like this compound. For instance, studies on phenolic thiazoles have highlighted their antioxidant and antiradical properties. sigmaaldrich.com The synthesis of various thiazole derivatives with phenolic fragments has been pursued to develop new antioxidants. Furthermore, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has been undertaken to evaluate their anticancer and antibacterial activities. These examples underscore the scientific interest in combining halogenated phenols with heterocyclic rings to create new therapeutic candidates.

Overview of Key Research Areas and Methodological Approaches for the Compound

Given the absence of specific research on this compound, this section outlines potential areas of investigation and the methodologies that would likely be employed, based on studies of analogous compounds.

Key Research Areas:

Anticancer Activity: A primary area of investigation would be its potential as an anticancer agent. Research on similar structures, such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, has shown significant anticancer activity against various cell lines.

Antimicrobial and Antifungal Activity: The thiazole scaffold is a well-known antimicrobial pharmacophore. Therefore, evaluating the compound against a panel of pathogenic bacteria and fungi would be a logical step.

Antioxidant Properties: The presence of a phenolic group suggests potential antioxidant activity, which could be investigated through various in vitro assays. sigmaaldrich.com

Enzyme Inhibition: Many thiazole derivatives are known to inhibit specific enzymes. Screening against a panel of relevant enzymes could uncover novel mechanisms of action.

Methodological Approaches:

Chemical Synthesis and Characterization: The synthesis would likely involve a multi-step process, potentially utilizing a Hantzsch thiazole synthesis or a related method. Characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity.

In Vitro Biological Evaluation: Standardized assays would be used to assess biological activity. For anticancer screening, this would involve cytotoxicity assays against a panel of cancer cell lines. Antimicrobial activity would be determined using methods like minimum inhibitory concentration (MIC) assays. Antioxidant potential could be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sigmaaldrich.com

Computational Studies: Molecular docking and other computational methods could be used to predict potential biological targets and to understand the binding interactions at a molecular level. These studies can provide insights into the structure-activity relationship and guide further optimization of the compound.

Data on Related Phenol-Thiazole Compounds

To illustrate the type of data generated in research on similar molecules, the following tables present findings for related phenol-thiazole derivatives.

Table 1: Physicochemical Properties of Representative Thiazole Compounds Note: This table contains data for related compounds, not the subject compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-Chloro-2-methylphenol | C7H7ClO | 142.58 | 1570-64-5 |

| 2-(2-Amino-5-methylthiazol-4-yl)phenol | C10H10N2OS | 206.27 | Not available in results |

| 4-(2-Methylthiazol-4-yl)phenol | C10H9NOS | 191.25 | Not available in results |

Table 2: Biological Activity of a Related Halogenated Phenol-Heterocycle Compound Note: This table presents data for a related compound to illustrate typical research findings.

| Compound | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative & Gram-positive bacteria | MIC | 8 µg/mL | |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS cancer cell line) | PGI | 65.12 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2-methyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c1-6-12-9(5-14-6)8-4-7(11)2-3-10(8)13/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUYAKYBFRYVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of the 4-Chloro-2-(2-methylthiazol-4-yl)phenol Core Structure

The assembly of the target compound relies on the strategic formation of its two key components: the substituted phenol (B47542) and the thiazole (B1198619) ring. The sequence and method of their connection are critical to an efficient synthesis.

The journey to the final compound begins with the preparation of appropriately functionalized halogenated phenols. A common starting material is 4-chlorophenol (B41353). To facilitate the attachment of the thiazole ring, the phenol must first be acylated at the C2 position, a reaction typically achieved through a Friedel-Crafts acylation or a Fries rearrangement. For instance, reacting 4-chlorophenol with acetyl chloride in the presence of a Lewis acid would yield 2-hydroxy-5-chloroacetophenone.

This acetophenone (B1666503) derivative then serves as the direct precursor to the α-haloketone required for thiazole synthesis. The α-carbon of the ketone is halogenated, most commonly using bromine in a suitable solvent, to produce 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (B1271391). This halogenation step is critical as it creates the electrophilic center necessary for the subsequent cyclization reaction. sciforum.netgoogle.com The synthesis of halogenated anthraquinones, for example, can proceed from halogenated thiophenes, illustrating the utility of halogenated precursors in building complex aromatic systems. sciforum.net

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. chemicalbook.com This reaction involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of this compound, the previously prepared 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is reacted with thioacetamide (B46855) (CH₃CSNH₂).

The mechanism proceeds via an initial S-alkylation, where the nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the haloketone, displacing the bromide. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. youtube.com This method is highly versatile and can be performed under various conditions, including microwave assistance, which can reduce reaction times and improve yields compared to conventional heating. nih.gov The result is the direct formation of the this compound core structure.

Table 1: Overview of Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Condensation and cyclization | Substituted Thiazole | chemicalbook.comyoutube.com |

| 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | Thioacetamide | S-alkylation, intramolecular cyclization, dehydration | This compound | youtube.com |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave-assisted Hantzsch reaction | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

An alternative to building the thiazole ring onto the phenol is to couple two pre-synthesized aromatic fragments. This approach utilizes modern cross-coupling reactions to form the critical carbon-carbon bond between the phenol and thiazole rings. For this strategy, one might start with a halogenated thiazole, such as 4-bromo-2-methylthiazole, and a phenolic boronic acid derivative, like (5-chloro-2-hydroxyphenyl)boronic acid.

A Palladium-catalyzed Suzuki coupling reaction could then be employed to link these two fragments. Such cross-coupling methods are powerful tools in organic synthesis for creating C-C bonds between sp²-hybridized carbons. nih.govnih.gov Another possibility is the catalytic oxidative coupling of a phenol with a thiazole derivative, although controlling the regioselectivity of such reactions can be challenging. nih.govnih.gov These methods offer a different synthetic logic, where the complexity is shifted from the multi-step construction of one ring onto another to the synthesis of two functionalized heterocyclic precursors.

Advanced Synthetic Modifications and Derivatization for Academic Exploration

With the core structure in hand, researchers often create analogues to probe biological activity or explore novel chemical properties. This involves the selective modification of the phenol or thiazole moieties.

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific parts of a molecule contribute to its biological function. nih.gov For the this compound scaffold, this involves synthesizing a library of related compounds where substituents on both the phenolic and thiazolic rings are systematically varied. ijper.org

For example, the methyl group at the C2 position of the thiazole could be replaced with other alkyl or aryl groups. nih.gov Similarly, the chloro-substituent on the phenol ring could be moved to a different position or replaced with other halogens (F, Br, I) or electron-donating/withdrawing groups to study the electronic effects on activity. nih.gov Studies on similar phenolic thiazoles have shown that such modifications can dramatically impact antioxidant, antimicrobial, or anticancer properties. ijper.orgnih.gov For instance, in a series of phenolic thiazoles, replacing a methyl group on the thiazole ring with a phenyl ring was one of the key structural modulations performed to evaluate the impact on antioxidant activity. nih.gov

Table 2: Examples of Substituent Modifications for SAR Studies of Phenolic Thiazoles

| Core Scaffold | Site of Modification | Example Substituents | Purpose of Study | Reference |

|---|---|---|---|---|

| Dihydroxy-Phenyl-Thiazol-Hydrazinium | Thiazole C4 position | Methyl, Phenyl, Hydroxyphenyl | Evaluate impact on antioxidant and antiradical activity | nih.gov |

| 4-phenylthiazole | Left side of pharmacophore (piperidine/sulfonyl moiety) | Varied sulfonyl groups (e.g., benzenesulfonyl, thiophenesulfonyl) | Investigate requirements for dual sEH/FAAH inhibition | nih.gov |

| 2-aminothiazole (B372263) | C4 and C5 positions | Aryl groups, Carboxylates | Evaluate antimicrobial and anticancer potential | ijper.orgresearchgate.net |

Further functionalization of the this compound molecule itself presents a significant synthetic challenge, primarily due to the difficulty in controlling the position of the new substituent on the phenol ring. rsc.org The existing hydroxyl, chloro, and thiazolyl groups direct incoming electrophiles to specific positions, often resulting in a mixture of products. rsc.orgnih.gov

Recent advances in synthetic chemistry offer powerful tools to overcome this. Transition-metal-catalyzed C–H bond functionalization has emerged as a highly effective strategy. nih.gov By using the phenolic hydroxyl group as an internal directing group, it is possible to achieve highly regioselective C-H activation at the ortho-position. nih.gov This allows for the precise introduction of a wide range of functional groups (such as aryl, alkyl, or cyano groups) at the C6 position of the phenol ring, a feat that is difficult to achieve using classical electrophilic substitution methods. This approach is atom-economical and provides a direct route to novel, highly substituted phenolic derivatives for academic and pharmaceutical exploration. nih.govnih.gov

Modifications to the Thiazole Heterocycle and its Methyl Group

The thiazole ring and its substituents in compounds structurally related to this compound are amenable to various chemical modifications to alter their properties.

Modifications to the Methyl Group: The methyl group itself can be a site for chemical transformation. For instance, the methyl group on a thiazole ring can be functionalized. A common reaction is chlorination, where N-chlorosuccinimide can be used to replace a hydrogen atom on the methyl group with a chlorine atom, creating a chloromethyl group. google.com This introduces a reactive handle for further synthetic elaborations.

Thiazole Ring Transformations: The thiazole ring can undergo various transformations under specific conditions. Photochemical studies on 2-amino-4-methylthiazole (B167648) have shown that the ring can be cleaved. nih.gov Irradiation with UV light can lead to the cleavage of the C-S and C-N bonds within the ring, resulting in the formation of various acyclic products. nih.gov Furthermore, the thiazole ring can exhibit tautomerism, where a hydrogen atom migrates between nitrogen and carbon atoms, leading to different structural isomers with altered double bond arrangements within the ring. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity in the synthesis of this compound and its precursors. Key parameters that are typically optimized include solvent, temperature, reaction time, and the choice of catalyst.

For the synthesis of the precursor 2-amino-4-chlorophenol, various conditions have been explored to enhance the yield. google.com The nitration of 4-chlorophenol, the initial step, can be controlled by adjusting the temperature and the concentration of nitric acid. mdpi.comgoogle.com The subsequent reduction of 4-chloro-2-nitrophenol (B165678) has been optimized by using different reducing agents and solvent systems, with methods like hydrazine (B178648) hydrate (B1144303) catalytic reduction reporting product purity of over 97% and yields around 86%. google.com

A general approach to optimizing multi-component reactions, which are often employed in heterocyclic synthesis, involves a systematic variation of reaction parameters. researchgate.net For a one-pot, three-component reaction similar in principle to what might be used for thiazole synthesis, the choice of solvent is critical. Toluene is often selected because it can form an azeotrope with alcohol byproducts, allowing for their removal by distillation and driving the reaction to completion. researchgate.net

The table below illustrates an example of how reaction conditions can be optimized for a related synthetic transformation, highlighting the impact of solvent and catalyst on reaction yield.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | Reflux | 24 | 20 |

| 2 | Acetonitrile | p-TsOH | Reflux | 12 | 55 |

| 3 | Dioxane | None | Reflux | 24 | 30 |

| 4 | Toluene | p-TsOH | Reflux | 8 | 75 |

| 5 | Toluene | None | Reflux | 12 | 92 |

This table is a representative example of reaction optimization based on principles discussed in the literature and does not represent the specific synthesis of this compound. researchgate.net

Further optimization can involve adjusting the stoichiometry of the reactants and the concentration of the catalyst. For instance, in the synthesis of 2-chloro-5-chloromethyl-thiazole, reaction times and temperatures are carefully controlled to achieve the desired product. google.com The purification method, whether it be crystallization, distillation, or chromatography, also plays a significant role in the final isolated yield and purity of the compound. google.com

Despite a comprehensive search for specific analytical and spectroscopic data for the compound This compound , detailed experimental research findings required to populate the requested article sections are not available in the public domain. Searches for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) data specific to this compound did not yield the necessary scientific results to create a thorough and accurate article as per the provided outline.

Chemical suppliers confirm the existence and basic properties of the compound, such as its molecular formula (C₁₀H₈ClNOS) and CAS number (1387575-84-9). However, the in-depth spectral and chromatographic characterization data from research studies—which is essential for a detailed discussion of its structural elucidation and purity assessment—is not publicly accessible.

Therefore, it is not possible to generate the article with the required level of scientific detail and data-driven content at this time.

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Structure and Stereochemical Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound 4-Chloro-2-(2-methylthiazol-4-yl)phenol. Consequently, detailed research findings regarding its solid-state structure, such as unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided. Similarly, a stereochemical analysis based on X-ray diffraction is not available.

Therefore, the generation of data tables and a detailed discussion on the crystal structure of this compound is not possible at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophoric Elements within the 4-Chloro-2-(2-methylthiazol-4-yl)phenol Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be deduced from its constituent parts: the substituted phenol (B47542) and the methylthiazole ring.

The phenol moiety serves as a crucial hydrogen bond donor through its hydroxyl group. This feature is a common pharmacophoric element in many biologically active compounds, enabling interaction with amino acid residues in protein binding sites. The aromatic nature of the phenol ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a target protein.

The thiazole (B1198619) ring is a bioisostere of other aromatic and heterocyclic rings and is a recognized pharmacophore in numerous approved drugs. nih.gov Its nitrogen and sulfur atoms can act as hydrogen bond acceptors, contributing to the molecule's binding affinity. nih.gov The thiazole ring itself can also engage in hydrophobic interactions.

A general pharmacophore model for thiazole derivatives often includes hydrophobic areas, hydrogen bond acceptors, and hydrogen bond donors. nih.gov In the case of this compound, the dichlorophenyl and phenyl moieties of similar compounds have been identified as contributing to hydrophobic interactions, while methoxy (B1213986) groups can act as hydrogen bond acceptors and the amine of a central thiadiazole moiety can be a hydrogen bond donor. nih.gov

Impact of Phenolic Halogenation on Biological Activity and Molecular Recognition

The presence and position of halogen substituents on a phenolic ring can significantly modulate a compound's biological activity and molecular recognition properties. In this compound, the chlorine atom at the para-position of the phenol ring plays a multifaceted role.

Halogens, particularly chlorine, are known to influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. An increase in lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. Studies on similar thiazole derivatives have indicated that the presence of a chloro-substituent on the phenyl ring can be crucial for antibacterial activity. nih.gov For instance, in a series of 4-(p-halophenyl)-thiazolyl compounds, the chloro-substituted derivative showed antibacterial activity where the bromo-substituted analogue was inactive. nih.gov

Furthermore, the electronic properties of the chlorine atom, being electron-withdrawing, can alter the pKa of the phenolic hydroxyl group. This modification in acidity can influence the ionization state of the phenol at physiological pH, thereby affecting its ability to act as a hydrogen bond donor. The electron-withdrawing nature of halogens has been shown to be beneficial for the antimicrobial activity of some thiazole derivatives. nih.gov

Role of the Methyl Group on the Thiazole Ring in Ligand-Target Interactions

The methyl group attached to the thiazole ring at position 2 is another key structural feature that influences the ligand-target interactions of this compound. This small alkyl group can have significant effects on the compound's binding affinity, selectivity, and metabolic stability.

From a steric perspective, the methyl group can serve to orient the molecule within a binding pocket, either by fitting into a small hydrophobic sub-pocket or by sterically clashing with certain residues, thereby favoring a specific binding mode. This can be crucial for achieving selectivity for a particular biological target. For example, in a study of thiazole derivatives, a methyl group on the thiazole ring was found to be important for the inhibitory effect against certain cancer cell lines. nih.gov

Furthermore, the presence of a methyl group can influence the metabolic stability of the compound. It can block a potential site of metabolism, such as oxidation, thereby increasing the molecule's half-life in the body. The strategic placement of methyl groups is a common tactic in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. The molecule's ability to adopt a specific low-energy conformation, known as the bioactive conformation, that is complementary to the binding site of a biological target is a prerequisite for a therapeutic effect. Conformational analysis aims to identify these preferred spatial arrangements.

The key flexible bond in this compound is the single bond connecting the phenolic and thiazole rings. Rotation around this bond determines the relative orientation of the two ring systems. The conformational preferences of such bi-aryl systems are governed by a delicate balance of steric and electronic effects. nih.gov Steric hindrance between the ortho-substituents on the two rings can disfavor planar conformations, while resonance stabilization between the rings would favor planarity. nih.gov

In similar bi-aryl heterocyclic compounds, the presence of heteroatoms and their lone pairs can introduce electrostatic repulsions that strongly influence the conformational landscape. nih.gov For instance, in systems with ortho-nitrogen atoms, conformations where the lone pairs are in close proximity are generally disfavored. nih.gov While this compound does not have this specific arrangement, the interplay between the phenolic hydroxyl group, the thiazole ring nitrogens and sulfur, and the chlorine atom will dictate the conformational energy profile.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to map the potential energy surface as a function of the dihedral angle between the rings. nih.gov This allows for the identification of low-energy conformers. Experimental techniques like X-ray crystallography of the compound or its complexes with target proteins can provide definitive information about the solid-state conformation, which can be representative of the bioactive conformation. In the absence of such specific data for this compound, insights can be drawn from related structures. For instance, the dihedral angle between two benzene (B151609) rings in a related 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclo-pent-yl)meth-yl]amino}prop-yl)phenol was found to be 33.18 (11)°. nih.gov

Comparative SAR Studies with Related Thiazole-Phenol Analogues

To further understand the structure-activity relationships of this compound, it is instructive to compare its structural features and potential activity with related thiazole-phenol analogues. By systematically varying the substituents and observing the effect on biological activity, a more detailed picture of the key molecular determinants for a desired pharmacological effect can be constructed.

Table 1: Comparative Analysis of Thiazole-Phenol Analogues

| Compound Name | Phenolic Substitution | Thiazole Substitution | Key Differences and Potential SAR Implications |

| This compound | 4-Chloro | 2-Methyl | The para-chloro group enhances lipophilicity and can engage in halogen bonding. The 2-methyl group provides a specific steric and hydrophobic contribution. |

| 2-(2-Methylthiazol-4-yl)phenol | Unsubstituted | 2-Methyl | Lacks the para-chloro group, likely resulting in lower lipophilicity and different electronic properties of the phenol. A direct comparison would highlight the specific contribution of the chlorine atom. |

| 4-Chloro-2-(thiazol-4-yl)phenol | 4-Chloro | Unsubstituted at C2 | Absence of the 2-methyl group removes its steric and hydrophobic influence, potentially altering binding affinity and selectivity. |

| 4-Chloro-2-(2-aminothiazol-4-yl)phenol | 4-Chloro | 2-Amino | The 2-amino group introduces a hydrogen bond donor and acceptor, significantly changing the electronic and hydrogen bonding properties compared to the 2-methyl group. 2-aminothiazoles are a well-known class of bioactive compounds. nih.govnih.gov |

| 4-Bromo-2-(2-methylthiazol-4-yl)phenol | 4-Bromo | 2-Methyl | Substitution with bromine instead of chlorine would lead to increased lipophilicity and polarizability, potentially altering binding interactions. SAR studies on related compounds have shown that different halogens can have distinct effects on activity. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 4-Chloro-2-(2-methylthiazol-4-yl)phenol. These computational methods are essential for understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives and analogues of this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), have been employed to determine the optimized molecular geometry. researchgate.net These calculations are foundational for subsequent analyses, providing the most stable three-dimensional arrangement of the atoms from which other properties are derived. Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra to validate the computed structure. researchgate.netnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron. researchgate.net For related thiazole (B1198619) and benzimidazole (B57391) structures, the distribution of these orbitals is often analyzed. researchgate.netresearchgate.net Typically, the HOMO is localized over the more electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. researchgate.net

Interactive Data Table: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following data is illustrative, based on typical values for similar heterocyclic phenol (B47542) compounds, as specific values for this compound are not available in the cited literature.)

| Parameter | Formula | Description | Illustrative Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net | 5.0 eV |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. | 6.5 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.5 eV |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.5 eV |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. | 0.20 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 4.0 eV |

| Electrophilicity Index (ω) | (μ²) / (2η) where μ=-χ | Measures the propensity to accept electrons. | 3.2 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). For phenolic compounds, the region around the hydroxyl oxygen atom is typically a site of negative potential, making it a hydrogen bond donor. The MEP analysis for related molecules helps identify the most reactive sites for intermolecular interactions. nih.govresearchgate.net

Thermochemical Parameter Calculations

Theoretical calculations can be used to predict the thermodynamic properties of a molecule, such as enthalpy of formation and bond dissociation enthalpy (BDE). BDE is the energy required to break a specific bond homolytically. Calculating the BDE for the O-H bond in the phenol group, for instance, can provide insights into the molecule's potential as an antioxidant. A lower O-H BDE suggests that the hydrogen atom can be more easily donated to scavenge free radicals. These calculations are typically performed using DFT methods and are crucial for understanding the molecule's thermal stability and reaction energetics.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

For compounds analogous to this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes. For example, studies on similar heterocyclic structures have investigated their binding to targets like tubulin or DNA gyrase. The results of these simulations provide a docking score, which estimates the binding free energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. Such studies on related thiazole derivatives have highlighted their potential to bind effectively within the active sites of enzymes like lanosterol (B1674476) 14α-demethylase, suggesting potential antifungal activity.

Interactive Data Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol |

| 4-Chloro-2-nitrophenol (B165678) |

| 2-Amino-4-chlorophenol |

| Lanosterol 14α-demethylase |

| Tubulin |

Identification of Putative Biological Targets

A crucial first step in elucidating the therapeutic potential of a compound is identifying its likely biological targets. For this compound, specific targets have not been definitively identified in public domain research. However, computational techniques such as reverse docking and target prediction algorithms are routinely employed for this purpose. These methods screen the compound's structure against databases of known protein binding sites to identify potential macromolecular partners.

Based on the structural motifs present—a phenolic ring and a thiazole core—several classes of enzymes and receptors could be considered as hypothetical targets. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as inhibitors of enzymes like kinases, proteases, and tyrosinase. nih.gov

Table 1: Illustrative Putative Biological Target Classes for Phenolic Thiazole Scaffolds (Note: This table is for illustrative purposes and does not represent experimentally validated targets for this compound.)

| Target Class | Rationale for a Phenolic Thiazole Compound | Potential Therapeutic Area |

| Protein Kinases | The heterocyclic thiazole ring can act as a hinge-binding motif. | Oncology, Inflammation |

| Tyrosinase | Phenolic structures can mimic the substrate L-DOPA, and thiazoles have shown inhibitory activity. nih.gov | Dermatology, Melanoma |

| Acetylcholinesterase | Phenolic and heterocyclic moieties are found in known AChE inhibitors. nih.gov | Neurodegenerative Diseases |

| Bacterial Enzymes | Thiazole derivatives have been explored for their antibacterial properties. | Infectious Diseases |

Elucidation of Binding Modes and Key Interacting Amino Acid Residues

Once a putative target is identified, molecular docking is used to predict the most likely binding pose of the ligand within the protein's active site. This process reveals how the compound orients itself and which specific amino acid residues it interacts with.

Although no specific molecular docking studies for this compound are available, a hypothetical docking study would aim to identify key interactions. For instance, the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, the thiazole nitrogen could form hydrogen bonds, and the chlorophenyl ring could engage in hydrophobic or halogen-bonding interactions. In studies of similar molecules, key interacting residues often include both polar and non-polar amino acids that form a complementary pocket for the ligand. mdpi.com

Prediction of Binding Affinities and Interaction Energies

Following docking, scoring functions and more advanced computational methods are used to estimate the binding affinity (e.g., in kcal/mol) of the compound for its target. This value helps to rank potential drug candidates and prioritize them for synthesis and experimental testing. A lower binding energy generally suggests a more stable and favorable interaction.

For this compound, such specific calculations have not been published. For related compounds, these studies provide quantitative predictions that correlate with experimental inhibitory concentrations (IC₅₀). nih.gov

Table 2: Hypothetical Binding Affinity Prediction for this compound against a Putative Kinase Target (Note: This data is purely illustrative.)

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Molecular Docking (Vina) | -8.2 | Hydrogen bond with hinge region, hydrophobic contact with gatekeeper residue. |

| MM/GBSA Calculation | -45.5 | Favorable electrostatic and van der Waals energies. |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would assess the stability of the predicted binding pose of this compound and map the flexibility of key interacting residues. Such simulations, which have been performed on related benzothiazole (B30560) phenols, help confirm that the compound remains securely bound in the active site and reveal the role of water molecules in mediating interactions. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies use the information from modeling studies to improve a compound's properties or to discover new active molecules.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. If a set of active compounds with a similar mechanism of action were known, a pharmacophore model could be built. This model would then be used to screen large virtual libraries of compounds to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. Virtual screening is a common technique applied to find novel thiazole-based compounds. mdpi.com

De Novo Design and Optimization of Novel Analogues

De novo design involves using computational algorithms to build novel molecules from scratch within the constraints of a target's binding site. This approach can suggest new chemical scaffolds. More commonly, computational methods are used to suggest modifications to a known ligand, like this compound, to enhance its binding affinity or improve its pharmacological properties. For example, a modeling study might suggest that replacing the chloro group with a different halogen or a methoxy (B1213986) group could lead to a more favorable interaction. nih.gov

In Vitro Biological Activity and Mechanistic Investigations

General Biological Screening Paradigms for Thiazole (B1198619) Derivatives

Thiazole derivatives are subjected to a wide array of biological screening paradigms to uncover their therapeutic potential. nih.govingentaconnect.com The versatility of the thiazole nucleus allows for structural modifications that can lead to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, these compounds are routinely evaluated for various biological effects.

Common screening platforms for thiazole derivatives include assays for:

Antimicrobial Activity: This is one of the most extensively studied areas, with screenings against a wide range of pathogens, including bacteria (Gram-positive and Gram-negative) and fungi. nih.govconicet.gov.ar

Anticancer/Cytotoxic Activity: Derivatives are tested against various cancer cell lines to determine their ability to inhibit cell proliferation and induce cell death. nih.gov

Enzyme Inhibition: Many thiazole-based compounds are designed as specific enzyme inhibitors. nih.gov Screenings often target enzymes crucial for the survival of pathogens or the proliferation of cancer cells, such as kinases, topoisomerases, and metabolic enzymes. nih.govnih.gov

Antioxidant Activity: The capacity of thiazole derivatives to scavenge free radicals is another area of investigation, often assessed using methods like the ferric reducing antioxidant power (FRAP) assay. researchgate.net

These initial screenings help identify lead compounds with promising activity, which are then subjected to more detailed mechanistic studies to understand their mode of action.

Exploration of Specific Biological Activities Based on Structural Analogues

The biological profile of thiazole derivatives is heavily influenced by the nature and position of substituents on the thiazole ring. This section explores the specific antimicrobial and anticancer activities of structural analogues.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The thiazole scaffold is a key component in many antimicrobial agents. nih.gov Its derivatives have demonstrated a broad spectrum of activity against various microbial pathogens.

The primary method for evaluating the antimicrobial potency of thiazole derivatives is through in vitro growth inhibition assays, which determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Antibacterial and Antifungal Activity: Numerous studies have reported the MIC values of novel thiazole derivatives against clinically relevant bacterial and fungal strains. For instance, a series of azo-thiazole derivatives demonstrated notable potency against Staphylococcus aureus, with compounds 3a and 3c showing an MIC of 10 µg/mL. nih.gov In another study, thiazole-based hybrids exhibited significant antibacterial efficacy, with derivative 9e showing an MIC of 6.25 µg/mL against Escherichia coli. researchgate.net

Antifungal evaluations have also yielded promising results. A series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be effective against Candida species, with compound 7e showing potent activity. nih.gov The antifungal activity of some thiazole derivatives is thought to stem from the inhibition of 14α-lanosterol demethylase, a key enzyme in fungal cell membrane biosynthesis. conicet.gov.ar

Table 1: Antibacterial and Antifungal Activity of Selected Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3a | Staphylococcus aureus | 10 | nih.gov |

| Compound 3c | Staphylococcus aureus | 10 | nih.gov |

| Compound 9e | Escherichia coli | 6.25 | researchgate.net |

| Compound 9c | Streptococcus pyogenes | 12.5 | researchgate.net |

| Ligand L1 | Candida glabrata | 32 | researchgate.net |

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this area. ingentaconnect.com Several series of thiazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using assays like the Microplate Alamar Blue Assay (MABA). nih.gov

For example, certain 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives displayed good antitubercular activity with MIC values ranging from 1 µM to 61.2 µM. nih.gov Another study on 5-arylidenethiazolidin-4-one derivatives containing a 5-nitrothiazole (B1205993) moiety reported highly potent compounds with MIC₉₀ values less than 0.24 µM. nih.gov The introduction of a 5-nitro group into the thiazole ring was found to significantly enhance antitubercular activity. nih.gov

Table 2: Antitubercular Activity of Selected Thiazole Derivatives against M. tuberculosis H37Rv

| Compound Series | Key Structural Feature | MIC Range | Reference |

|---|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | Substituted phenyl thiazole | 1 - 61.2 µM | nih.gov |

| Pyrrole-thiazolidin-4-one hybrids (45k) | 3,4-dimethylphenyl substituent | 0.5 µg/mL | nih.gov |

| 5-arylidenethiazolidin-4-ones (e.g., 51c, 51g) | 5-nitrothiazole moiety | <0.24 µM | nih.gov |

| Thiazole-imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole hybrids | Trifluoromethyl substitution | Enhanced activity | researchgate.net |

Understanding the mechanism of action is crucial for the rational design of more potent antimicrobial agents. For thiazole derivatives, several mechanisms have been investigated.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov It has been identified as a key target for many antibacterial agents. Several studies have demonstrated that thiazole derivatives can act as inhibitors of DNA gyrase. nih.govmdpi.com

Molecular docking studies have been employed to predict the binding interactions of thiazole-based hybrids with the ATP-binding site of the GyrB subunit of E. coli DNA gyrase. nih.govresearchgate.net For instance, a series of novel thiazole-based derivatives were evaluated for their inhibitory activity against E. coli DNA gyrase, with compounds 11b , 11e , and 12b showing IC₅₀ values of 182, 190, and 197 nM, respectively, comparable to the reference inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov These findings suggest that the 2-aminothiazole (B372263) moiety may be a fundamental requirement for DNA gyrase inhibition. nih.gov

DNA Cleavage: Another investigated mechanism of antimicrobial action is the ability of compounds to induce DNA cleavage. Some thiazole derivatives have been shown to cleave plasmid DNA, such as pBR322, an activity that can be assessed using agarose (B213101) gel electrophoresis. nih.gov

For example, a series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives exhibited enhanced nuclease activity upon irradiation. nih.gov The cleavage was found to proceed through the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) free radicals. nih.gov Other studies on 4-thiazolidinones-benzothiazole conjugates also identified non-oxidative DNA cleavage as a possible mechanism, likely occurring via the cleavage of the phosphodiester bond. researchgate.net

Anticancer / Cytotoxicity Evaluation

The thiazole ring is a core structural motif in several approved anticancer drugs, highlighting its importance in oncology research. nih.gov Structural analogues of 4-Chloro-2-(2-methylthiazol-4-yl)phenol are frequently evaluated for their potential as anticancer agents.

The initial step in evaluating the anticancer potential of thiazole derivatives involves testing their cytotoxic effects on various cancer cell lines using proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and evaluated against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov Compound 4c from this series was identified as the most active derivative, with IC₅₀ values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. nih.govmdpi.com Further mechanistic studies revealed that compound 4c also inhibited Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM, induced cell cycle arrest at the G1/S phase, and promoted apoptosis in MCF-7 cells. nih.govmdpi.com

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast Cancer) | MTT | 2.57 ± 0.16 | nih.govmdpi.com |

| HepG2 (Liver Cancer) | MTT | 7.26 ± 0.44 | nih.govmdpi.com | |

| Compound 11d | Cancer Cell Panel | MTT | 0.030 (GI₅₀) | nih.gov |

| Compound 11f | Cancer Cell Panel | MTT | 0.027 (GI₅₀) | nih.gov |

| Compound 5 | L1210 (Murine Leukemia) | - | 3 | nih.gov |

These findings underscore the potential of the thiazole scaffold in developing novel antimicrobial and anticancer agents. The ability to readily modify the thiazole ring allows for fine-tuning of biological activity, offering a promising avenue for future drug discovery efforts.

Induction of Apoptosis Pathways

The thiazole moiety is a core component of many compounds investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on this compound are not extensively detailed in the provided literature, research on analogous structures provides significant insights into the potential mechanisms.

Studies on bis-thiazole derivatives, for example, have shown they can induce apoptosis in cancer cell lines. frontiersin.orgnih.gov This process is reported to be mainly dependent on the mitochondrial pathway. frontiersin.orgnih.gov These compounds were observed to transcriptionally enhance pro-apoptotic genes while inhibiting anti-apoptotic ones. frontiersin.orgnih.gov In studies on KF-28 and A2780 cancer cells, certain bis-thiazole derivatives significantly stimulated total apoptotic cell death. For instance, compound 5f led to a 40.74% apoptotic rate compared to 0.45% in controls. frontiersin.orgnih.gov

Other related structures, such as juglone-bearing thiopyrano[2,3-d]thiazoles, have been shown to induce apoptosis in colorectal cancer cells by increasing reactive oxygen species (ROS). mdpi.com This elevation in ROS can trigger the intrinsic apoptotic pathway. mdpi.com The activation of both intrinsic and extrinsic pathways was demonstrated by significant increases in the activity of caspases 3/7, 8, 9, and 10. mdpi.com Furthermore, some thiazole-based cyanoacrylamide derivatives have also been noted for their potential to induce apoptosis. nih.gov

Molecular Target Identification (e.g., DNA Topoisomerase IB Inhibition, Tubulin Interaction)

DNA Topoisomerase IB Inhibition: The enzyme DNA topoisomerase IB (Top1) is a recognized target for anticancer agents due to its role in regulating DNA topology during cellular processes like replication. nih.gov A series of thiazole-based stilbene (B7821643) analogs, which share a core thiazole structure, were evaluated for their Top1 inhibitory activity. In these studies, compounds featuring a 4-halophenyl group on the thiazole ring showed notable activity. nih.gov The presence and position of a halogen on the phenyl ring significantly influenced the inhibitory action against Top1. nih.gov

Tubulin Interaction: Tubulin is another critical target in cancer therapy, as its polymerization is essential for microtubule formation and cell division. Benzoxazole-substituted thiazolyl-pyrazole derivatives have been investigated as agents that induce apoptosis by targeting β-tubulin. researchgate.net In vitro analyses demonstrated that these compounds could disrupt microtubule organization by downregulating β-tubulin expression, leading to apoptotic cell death. researchgate.net

Anti-inflammatory and Analgesic Potential

The thiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. ijpsjournal.comresearchgate.netijpsjournal.com The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the arachidonic acid pathway involved in inflammation. researchgate.net

A variety of thiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in research settings. ijpsjournal.comijpsjournal.com For instance, a study on thiazole/oxazole substituted benzothiazoles, including a compound with a 4-chlorophenyl group, tested their anti-inflammatory and analgesic actions. nih.gov One of the thiazole-containing compounds from this study was found to be a highly active anti-inflammatory agent. nih.gov Other research on 4,5-diarylthiazoles identified potent inhibitors of COX-1 and moderate inhibitors of COX-2. mdpi.com The structure-activity relationship analysis of some thiazole series indicated that a 4-chlorophenyl substituent was favorable for LOX inhibitory activity. mdpi.com

Anticonvulsant Activity

The development of novel anticonvulsant drugs is a significant area of pharmaceutical research, and heterocyclic compounds like thiazoles have shown promise. Studies on thiazole-bearing 4-thiazolidinones have demonstrated their potential as anticonvulsant agents. mdpi.com

The anticonvulsant properties of these compounds were evaluated using the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) seizure test. mdpi.com Several of the synthesized thiazole-thiazolidinone hybrids showed excellent anticonvulsant activity in both experimental models and possessed relatively low acute toxicity. mdpi.com For example, under the MES test conditions, one compound provided 100% protection against seizures and mortality at a 100 mg/kg dose. mdpi.com Another compound significantly reduced the severity and duration of convulsions in the PTZ model. mdpi.com These findings suggest that the combination of two thiazole cores or a thiazole-thiazolidinone hybrid structure is a viable strategy for designing new anticonvulsant candidates. mdpi.com

Antiviral Activity

The thiazole ring is a component of various compounds recognized for their antiviral properties. nih.gov Research into phenylthiazole derivatives has identified them as potential inhibitors of flaviviruses. The antiflaviviral activity of these compounds is associated with the presence of a 4-chlorophenylthiazole structure.

Antioxidant Activity

Phenolic compounds containing a thiazole ring have been a focus of research for their antioxidant capabilities. The antioxidant effect is often attributed to the phenolic hydroxyl groups which can neutralize reactive oxygen species. bldpharm.com The inclusion of a thiazole ring is considered a promising strategy for developing novel antioxidants.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of phenolic thiazole derivatives is commonly evaluated using in vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

For example, a catechol hydrazinyl-thiazole (CHT) derivative demonstrated very strong scavenging activity against the DPPH radical, with an IC50 value 4.94 times lower than the standard antioxidant, ascorbic acid. bldpharm.com In the ABTS radical scavenging assay, the same compound was found to be 3.16 times more potent than Trolox, another standard antioxidant. bldpharm.com These results highlight the significant free-radical scavenging potential of the phenolic thiazole structure.

Electron Transfer-Based Assays (e.g., FRAP, CUPRAC)

No published studies were found that have evaluated the antioxidant capacity of this compound using electron transfer-based assays such as the Ferric Reducing Antioxidant Potential (FRAP) or the Cupric Reducing Antioxidant Capacity (CUPRAC). Therefore, no data on its activity in these assays can be provided.

Mechanistic Pathways of Antioxidant Action

There is no available research that specifically investigates the mechanistic pathways through which this compound may exert antioxidant effects. Studies on its potential to act via hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or other antioxidant mechanisms have not been reported.

Receptor Modulatory Activity (e.g., TGR5 Agonism, mGluR5 Antagonism)

No scientific literature was identified that reports on the receptor modulatory activity of this compound. Specifically, there are no available data on its potential agonistic activity at the Takeda G-protein-coupled receptor 5 (TGR5) or antagonistic activity at the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Enzyme Kinetics and Inhibition Studies

There are no published reports detailing enzyme kinetics or inhibition studies specifically involving this compound. Consequently, information regarding its potential to inhibit specific enzymes, including parameters such as IC₅₀ or Kᵢ values, is not available.

Preclinical Pharmacological Evaluation and Translational Research Considerations

Target Engagement and Biomarker Identification in Preclinical Models

Information regarding the biological target or mechanism of action for 4-Chloro-2-(2-methylthiazol-4-yl)phenol is not available. Consequently, there are no reports on target engagement studies or the identification of pharmacodynamic biomarkers in preclinical models that would indicate the compound's interaction with its putative target in a biological system.

Consideration of Pharmacokinetic Profiles for Lead Optimization

There is no publicly available data on the pharmacokinetic properties of this compound. This includes fundamental parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for the process of lead optimization in drug discovery.

Medicinal Chemistry and Lead Optimization Strategies

Rational Design of Next-Generation Analogues and Derivatives

The rational design of new chemical entities based on the 4-Chloro-2-(2-methylthiazol-4-yl)phenol scaffold is a cornerstone of its development. This process is heavily reliant on understanding the structure-activity relationships (SAR) of related compounds. While direct SAR studies on this specific molecule are not extensively published, valuable insights can be gleaned from analogues. For instance, research on related thiazole (B1198619) derivatives has shown that modifications to the phenolic ring and the thiazole moiety can significantly impact biological activity, often in the context of anticancer properties. nih.govmdpi.com

A key strategy involves the targeted modification of the scaffold to improve interactions with a putative biological target, which for many thiazole-containing compounds are protein kinases. nih.gov The design of next-generation analogues would logically explore the following modifications:

Substitution on the Phenolic Ring: Introducing various substituents at different positions of the phenol (B47542) ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity and selectivity for its target.

Modification of the Thiazole Moiety: Altering the substituents on the thiazole ring, such as the methyl group at the 2-position, can influence the compound's metabolic stability and pharmacokinetic profile.

Linker Modification: While the core structure features a direct bond between the phenol and thiazole rings, the introduction of flexible or rigid linkers could optimize the spatial orientation of these two key pharmacophoric elements.

An illustrative example of rational design can be seen in the development of other anticancer agents where a thiazole scaffold is present. For instance, in a series of 2,4-disubstituted thiazoles, the nature of the substituent at the 4-position of the thiazole ring was found to be crucial for activity. nih.gov

Table 1: Hypothetical Next-Generation Analogues and Their Design Rationale

| Analogue Name | Modification from Parent Compound | Rationale for Design |

| 4-Fluoro-2-(2-methylthiazol-4-yl)phenol | Replacement of Chlorine with Fluorine | To investigate the effect of a smaller, more electronegative halogen on target interaction and metabolic stability. |

| 4-Chloro-2-(2-ethylthiazol-4-yl)phenol | Replacement of Methyl with Ethyl on Thiazole | To explore the impact of a larger alkyl group on potency and selectivity. |

| 4-Chloro-2-(2-methyl-5-bromothiazol-4-yl)phenol | Addition of a Bromine atom to the Thiazole Ring | To probe for additional binding pockets and enhance potency through halogen bonding. |

| 4-Chloro-2-(2-methylthiazol-4-yl)aniline | Replacement of Phenolic Hydroxyl with an Amino Group | To alter hydrogen bonding capabilities and assess the importance of the phenolic hydroxyl for activity. |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. For this compound, several bioisosteric modifications can be envisaged.

The phenolic hydroxyl group is a common site for metabolic conjugation, which can lead to rapid clearance. Replacing it with a bioisostere can enhance metabolic stability. Similarly, the thiazole ring, while often a key pharmacophore, can be replaced by other five- or six-membered heterocycles in a scaffold hopping approach to explore new chemical space and potentially discover novel intellectual property.

Table 2: Potential Bioisosteric Replacements for the Phenol and Thiazole Moieties

| Original Moiety | Bioisosteric Replacement | Rationale |

| Phenol | Indazole | Mimics the hydrogen bond donor/acceptor properties and aromatic nature of the phenol, but with different metabolic liabilities. |

| Phenol | Benzimidazolone | Can act as a phenol bioisostere by presenting a similar hydrogen bonding pattern. |

| Thiazole | Oxazole | Replacement of sulfur with oxygen alters the electronics and potential for hydrogen bonding of the ring. |

| Thiazole | Pyrazole (B372694) | Offers a different arrangement of heteroatoms, potentially leading to altered binding modes and selectivity. |

Scaffold hopping, a more drastic modification, involves replacing the entire core structure while maintaining the key pharmacophoric features. For example, starting from a thiazole-containing lead, a scaffold hop to an oxadiazole or a pyrazole core could be explored. Research on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has demonstrated anticancer activity, suggesting that such a scaffold hop from the thiazole to an oxadiazole could be a fruitful avenue for investigation. nih.gov

Strategies for Enhancing Selectivity and Potency

Once a lead compound with promising activity is identified, the focus shifts to enhancing its selectivity and potency. For a compound like this compound, which is likely to target a specific protein such as a kinase, achieving high selectivity is crucial to minimize off-target effects.

Strategies to achieve this include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design modifications that enhance specific interactions with the active site. For example, molecular docking of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues with the tubulin-combretastatin A4 complex has been used to rationalize their anticancer activity. nih.gov

Systematic SAR Studies: A systematic exploration of substituents around the scaffold can reveal "hot spots" where modifications lead to significant gains in potency and selectivity. For instance, studies on 4-phenylthiazoles as dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase have shown that small changes to the phenyl ring can have a large impact on potency. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for example by cyclization or the introduction of double or triple bonds, can lock it into a bioactive conformation, thereby increasing potency and selectivity.

Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer often involve multiple signaling pathways. A multi-targeting approach, where a single drug is designed to interact with multiple targets, can be more effective than a single-target agent. The thiazole scaffold is well-suited for the development of multi-target drugs, particularly multi-kinase inhibitors.

The development of multi-targeting agents based on the this compound scaffold could involve:

Hybrid Molecule Design: Combining the pharmacophoric elements of two different inhibitors into a single molecule. For example, incorporating features known to inhibit both a primary target and a resistance-conferring secondary target.

Privileged Scaffold Decoration: The thiazole ring is considered a "privileged scaffold" as it is found in many biologically active compounds. sysrevpharm.org By decorating this scaffold with different functional groups, it is possible to generate compounds that interact with multiple targets.

Fragment-Based Drug Discovery: Combining fragments known to bind to different targets to create a novel multi-target ligand.

Research on other thiazole-based compounds has demonstrated the feasibility of this approach. For example, certain thiazole derivatives have been identified as dual inhibitors of multiple kinases, showing promise in the treatment of cancers driven by redundant signaling pathways. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Applications for the Scaffold

The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and noted for a wide spectrum of pharmacological effects. nih.govnih.gov Derivatives of the thiazole and thiazolyl-phenol families have shown significant promise in preclinical research across various disease models. ijpsjournal.comnih.gov Future investigations into the 4-chloro-2-(2-methylthiazol-4-yl)phenol scaffold should systematically explore these activities to identify lead applications.

Key therapeutic areas ripe for exploration include:

Oncology: Thiazole-containing compounds are well-documented anticancer agents. nih.gov They have been shown to induce apoptosis, disrupt microtubule assembly, and inhibit critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. nih.gov The specific scaffold could be screened against a diverse panel of cancer cell lines, including those for breast cancer (MCF-7), liver cancer (HepG2), and leukemia, where other thiazole derivatives have shown efficacy. researchgate.netmdpi.com

Infectious Diseases: The thiazole nucleus is a common feature in agents with potent antibacterial and antifungal properties. rsc.orgnih.gov Research on related scaffolds has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans. nih.govnih.gov The exploration of this compound derivatives against multidrug-resistant strains is a particularly urgent and promising research avenue. nih.gov

Inflammatory and Oxidative Stress-Related Conditions: Phenolic compounds are renowned for their antioxidant properties, and the combination with a thiazole ring can yield potent anti-inflammatory and radical-scavenging effects. researchgate.netmdpi.com This dual activity suggests potential applications in chronic inflammatory diseases, neurodegenerative disorders, and conditions linked to oxidative damage. mdpi.com

The following table summarizes the documented biological activities of related thiazole scaffolds, providing a roadmap for future screening of the target compound.

| Therapeutic Area | Specific Biological Activity | Example Target Organisms/Cell Lines | Reference |

| Oncology | Anticancer, Antiproliferative | MCF-7 (Breast), HepG2 (Liver), A-431 | researchgate.netmdpi.com |

| Kinase Inhibition (e.g., VEGFR-2) | Jurkat (Leukemia) | nih.govresearchgate.net | |

| Apoptosis Induction | MCF-7 | mdpi.com | |

| Infectious Diseases | Antibacterial | S. aureus, E. coli, P. aeruginosa | researchgate.netrsc.orgnih.gov |

| Antifungal | C. albicans, A. niger | rsc.orgnih.gov | |

| Antimalarial | Plasmodium falciparum | globalresearchonline.net | |

| Inflammatory Disorders | Anti-inflammatory | Carrageenan-induced edema models | ijpsjournal.com |

| Antioxidant / Radical Scavenging | DPPH assay, erythrocyte hemolysis | researchgate.netglobalresearchonline.net | |

| Neurology | CNS Active Agents | --- | researchgate.net |

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

A critical step in translating a chemical scaffold into a therapeutic candidate is understanding its mechanism of action. While broad activities of thiazoles are known, the precise molecular targets of this compound are yet to be determined. Future research should employ modern biochemical and cellular techniques to move beyond phenotypic screening and identify specific molecular interactions.

Potential research avenues include:

Target Identification and Validation: For anticancer applications, studies could investigate the compound's effect on key proteins involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR), cell cycle regulators (e.g., CDK2), and apoptosis-related proteins (e.g., Bcl-2), which have been identified as targets for other thiazole derivatives. mdpi.com In the context of antimicrobial activity, efforts should focus on potential targets like penicillin-binding proteins (PBPs) or sterol 14α-demethylase. rsc.org

Pathway Analysis: Transcriptomic and proteomic analyses of cells treated with the compound can provide an unbiased, global view of the affected signaling pathways. This can confirm whether the scaffold acts on known pathways like PI3K/Akt or reveal novel mechanisms of action. nih.gov

Structural Biology: Once high-affinity targets are identified, co-crystallization of the compound with its target protein or advanced techniques like cryo-electron microscopy (cryo-EM) can reveal the precise binding mode. This structural information is invaluable for understanding the structure-activity relationship (SAR) and guiding the rational design of more potent and selective analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and development of new drugs is a time-consuming and expensive process that can be significantly accelerated by computational methods. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry, from initial hit identification to lead optimization. mdpi.com

Future research on the this compound scaffold should integrate these cutting-edge approaches:

Predictive Modeling and Virtual Screening: ML models can be trained on large datasets of known thiazole inhibitors to predict the biological activity of novel, virtual derivatives of the lead scaffold. researchgate.net This allows for the rapid in silico screening of vast chemical libraries to prioritize compounds for synthesis and biological testing, saving significant time and resources. nih.gov Graph neural networks, for example, can predict molecular properties and potential drug-target interactions effectively. nih.govastrazeneca.com

ADME/Tox Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity. AI algorithms can predict these properties early in the discovery process, allowing researchers to filter out compounds likely to fail and focus on those with drug-like characteristics. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired therapeutic profile. By providing the model with the this compound scaffold as a starting point and defining target properties (e.g., high affinity for a specific kinase, low predicted toxicity), these algorithms can generate novel, optimized structures for synthesis. mdpi.com

The synergy between empirical biological testing and advanced computational analysis will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(2-methylthiazol-4-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between halogenated phenolic precursors and thiazole derivatives. For example, a bromoacetyl intermediate (e.g., 4-chloro-2-(2-bromoacetyl)phenol) can react with thiazole-containing nucleophiles under basic conditions . Optimization involves controlling temperature (60–80°C), solvent selection (DMF or ethanol), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : Prioritize signals for the phenolic -OH (~δ 12.2 ppm, broad singlet), thiazole protons (δ 7.3–7.8 ppm), and aromatic protons (δ 6.8–7.5 ppm). The methyl group on the thiazole ring appears as a singlet near δ 2.5 ppm .

- IR : Look for O-H stretching (~3200 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the molecular weight (e.g., m/z ≈ 238.6) .

Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Standard assays include:

- Hyaluronidase Inhibition : Measure IC₅₀ values using turbidimetric assays with hyaluronic acid as substrate .

- IDO1 (Indoleamine 2,3-Dioxygenase 1) Inhibition : Use cell-based assays with kynurenine detection via HPLC or fluorescence .

- Dose-response curves (1–100 µM) and positive controls (e.g., epigallocatechin gallate for hyaluronidase) are essential for validation.

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding interactions with targets like hyaluronidase or IDO1. Focus on:

- Binding Affinity : Calculate ΔG values for the thiazole-phenol scaffold in active sites .